molecular formula C7H12ClNO2 B1422488 2-chloro-N-(oxolan-3-ylmethyl)acetamide CAS No. 1178828-45-9

2-chloro-N-(oxolan-3-ylmethyl)acetamide

Cat. No.: B1422488
CAS No.: 1178828-45-9
M. Wt: 177.63 g/mol
InChI Key: DPCOYAVKKAKLCE-UHFFFAOYSA-N
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Description

2-chloro-N-(oxolan-3-ylmethyl)acetamide is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol. . This compound is characterized by the presence of a chloroacetamide group attached to an oxolan-3-ylmethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(oxolan-3-ylmethyl)acetamide typically involves the reaction of chloroacetyl chloride with oxolan-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Chloroacetyl chloride+Oxolan-3-ylmethanamineThis compound+HCl\text{Chloroacetyl chloride} + \text{Oxolan-3-ylmethanamine} \rightarrow \text{this compound} + \text{HCl} Chloroacetyl chloride+Oxolan-3-ylmethanamine→this compound+HCl

The reaction is usually conducted in an inert solvent such as dichloromethane at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(oxolan-3-ylmethyl)acetamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted amides, thioamides, or alkoxyamides.

    Hydrolysis: Products are carboxylic acids and amines.

    Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

2-chloro-N-(oxolan-3-ylmethyl)acetamide has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-chloro-N-(oxolan-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(oxolan-2-ylmethyl)acetamide
  • 2-chloro-N-(tetrahydro-3-furanylmethyl)acetamide

Comparison

2-chloro-N-(oxolan-3-ylmethyl)acetamide is unique due to the specific positioning of the oxolan-3-ylmethyl group, which can influence its reactivity and biological activity compared to similar compounds. The presence of the chloro group also imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-N-(oxolan-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c8-3-7(10)9-4-6-1-2-11-5-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCOYAVKKAKLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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